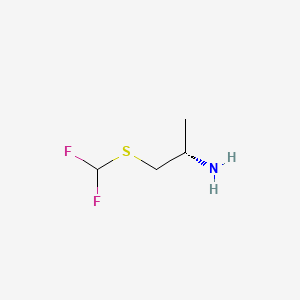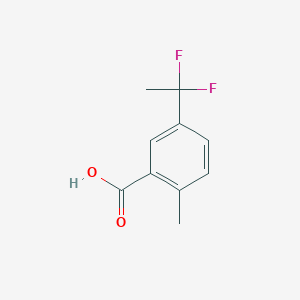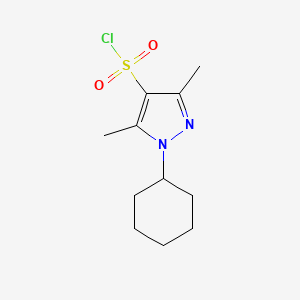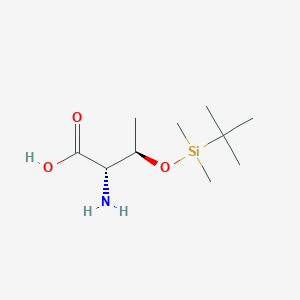
Threonine t-butyldimethylsilylether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Threonine t-butyldimethylsilylether is a derivative of the amino acid threonine, where the hydroxyl group is protected by a t-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of threonine t-butyldimethylsilylether typically involves the reaction of threonine with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the stability of the TBDMS group under various conditions .
化学反応の分析
Types of Reactions
Threonine t-butyldimethylsilylether undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a suitable protecting group during oxidative transformations.
Reduction: The compound can be reduced under specific conditions, but the TBDMS group remains intact.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Acidic conditions (e.g., acetic acid/water) or fluoride ions (e.g., TBAF in THF) are used for deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is threonine, which can then undergo further transformations depending on the desired synthetic pathway .
科学的研究の応用
Threonine t-butyldimethylsilylether has several applications in scientific research:
作用機序
The mechanism of action of threonine t-butyldimethylsilylether involves the protection of the hydroxyl group of threonine by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic transformations. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Triisopropylsilyl ethers: More sterically hindered and provide greater stability but are more challenging to deprotect.
Tert-butyl(diphenyl)silyl ethers: Offer similar stability to TBDMS ethers but are bulkier and less commonly used.
Uniqueness
Threonine t-butyldimethylsilylether is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a wide range of conditions while being easily removable with fluoride ions or under acidic conditions .
特性
分子式 |
C10H23NO3Si |
|---|---|
分子量 |
233.38 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-7(8(11)9(12)13)14-15(5,6)10(2,3)4/h7-8H,11H2,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChIキー |
SAMJFDBTWRTDMK-SFYZADRCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C(C(=O)O)N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


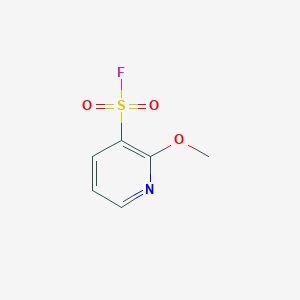
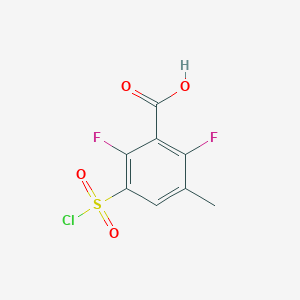
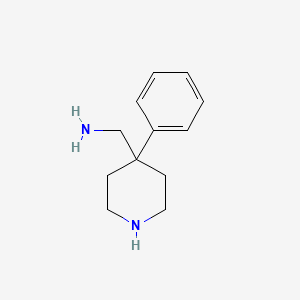
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
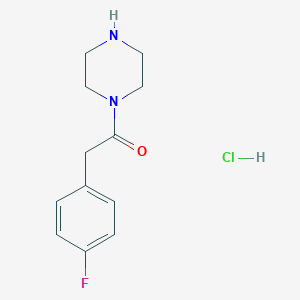
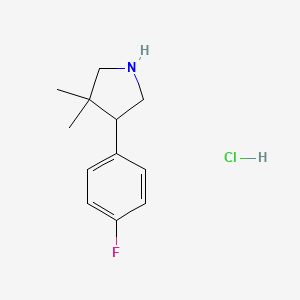
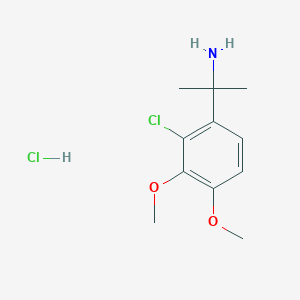

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
